molecular formula C8H9BrClF2NO B1377501 [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1432681-22-5

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B1377501
CAS No.: 1432681-22-5
M. Wt: 288.52 g/mol
InChI Key: IFSHKDOSHZWRKX-UHFFFAOYSA-N
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Description

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride is a halogenated aromatic amine derivative with a bromine substituent at the 3-position and a difluoromethoxy group at the 2-position of the benzene ring. The hydrochloride salt enhances its stability and solubility for research applications.

Properties

IUPAC Name

[3-bromo-2-(difluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2NO.ClH/c9-6-3-1-2-5(4-12)7(6)13-8(10)11;/h1-3,8H,4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSHKDOSHZWRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2-(difluoromethoxy)benzene, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated intermediate is then subjected to amination. This can be achieved through a nucleophilic substitution reaction with an amine source, such as ammonia or an amine derivative, under appropriate conditions.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso, nitro, or imine derivatives. Reduction reactions can convert the amine to an alkylamine or other reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling, forming new carbon-carbon or carbon-nitrogen bonds.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Substitution: Azido, cyano, or thiol-substituted derivatives.

    Oxidation: Nitroso, nitro, or imine compounds.

    Reduction: Alkylamines or other reduced forms.

Scientific Research Applications

Pharmaceutical Research

The compound is primarily utilized in pharmaceutical research as a building block for synthesizing novel therapeutic agents. Its structural characteristics enable it to serve as an intermediate in the development of drugs targeting various diseases.

Case Studies

  • Antitumor Activity : Studies have indicated that this compound can induce apoptosis in specific cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Research has demonstrated its efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Organic Synthesis

In organic chemistry, [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride serves as an important intermediate for synthesizing more complex organic molecules. The bromine atom allows for nucleophilic substitution reactions, which can be exploited to create diverse derivatives.

Reactivity and Functional Group Transformations

The compound can undergo various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols.
  • Oxidation and Reduction : It can participate in redox reactions, leading to different oxidation states of the bromine or other functional groups.

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be used in the development of new materials with specific functionalities, particularly those requiring aromatic amine structures.

Data Table: Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-(difluoromethoxy)phenylmethanamineContains a methoxy group instead of difluoromethoxyDifferent biological activity profile
4-Bromo-2-(trifluoromethoxy)benzoic acidTrifluoromethoxy group on a benzoic acid structureVaried reactivity due to different functional groups
3-Bromo-2-(difluoromethoxy)phenylmethanamineBromine at position 3 instead of position 5Variations in electronic properties affecting reactivity

Research has shown that this compound exhibits various biological activities:

  • Inhibition of Key Enzymes : It has been identified as an inhibitor for enzymes critical in metabolic pathways, such as acetyl-CoA carboxylase (ACC).
  • Potential as BRD2 Inhibitor : Molecular docking studies have suggested its potential role in inhibiting BRD2, a target for several diseases.

Spectral Analysis and Computational Studies

Advanced computational techniques such as density functional theory (DFT) have been employed to study the electronic properties and molecular interactions of this compound. These studies help predict its behavior in biological systems and guide further experimental investigations.

Mechanism of Action

The mechanism of action of [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and selectivity.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride Br (3), OCF₂H (2) C₈H₈BrClF₂NO* ~260.5 (estimated) High halogen content likely enhances electrophilic reactivity; potential CNS applications inferred from analogs . [6], [12]
[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride Br (5), OCF₂H (2) C₈H₈BrClF₂NO 260.5 (exact) Positional isomer; bromine at 5-position may reduce steric hindrance compared to 3-bromo analog . [12]
(3-Bromo-2-fluorophenyl)methanamine hydrochloride Br (3), F (2) C₇H₈BrClFN 240.5 Fluorine substitution increases electronegativity, improving hydrogen-bonding potential; used in medicinal chemistry . [2], [9]
(4-Bromo-3-fluorophenyl)methanamine hydrochloride Br (4), F (3) C₇H₈BrClFN 240.5 Altered substituent positions may modulate receptor binding selectivity . [11]
[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride OCF₂H (2), OCH₃ (3) C₉H₁₂ClF₂NO₂ 239.65 Methoxy group increases electron density, potentially altering metabolic stability . [13]

*Estimated based on analogs in and .

Substituent Effects on Physicochemical Properties

  • Halogen Influence : Bromine at the 3-position ([3-Bromo-2-(difluoromethoxy)phenyl]methanamine) introduces steric bulk and enhances electrophilicity compared to fluorine-substituted analogs (e.g., (3-Bromo-2-fluorophenyl)methanamine) .
  • Difluoromethoxy vs.
  • Positional Isomerism : Moving bromine from the 3- to 5-position ([5-Bromo-2-(difluoromethoxy)phenyl]methanamine) alters steric and electronic interactions, which could impact binding affinity in biological targets .

Stability and Handling

  • Storage Conditions : Most analogs (e.g., (3-Bromo-2-fluorophenyl)methanamine hydrochloride) require storage under inert gas (N₂/Ar) at 2–8°C, suggesting sensitivity to moisture and oxidation . This is likely applicable to this compound as well.
  • Safety Profile : Halogenated methanamine hydrochlorides are classified as irritants, necessitating precautions during handling .

Spectroscopic Differentiation

While NMR data for the target compound are absent, analogs in demonstrate distinct ¹H/¹³C NMR profiles. For example:

  • The difluoromethoxy group (OCF₂H) produces a characteristic triplet in ¹⁹F NMR (~-80 to -85 ppm) and splitting patterns in ¹H NMR due to coupling with fluorine .
  • Bromine substituents cause deshielding of adjacent protons, shifting aromatic signals upfield compared to fluorine analogs .

Research Implications

The structural versatility of bromo-difluoromethoxy phenyl methanamine hydrochlorides makes them valuable intermediates in drug discovery, particularly for targeting halogen-sensitive enzymes or receptors. Differences in substituent positions and electronic properties (e.g., fluorine vs. difluoromethoxy) can be leveraged to optimize pharmacokinetic properties such as solubility and metabolic stability .

Biological Activity

[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, which influences its reactivity and interaction with biological targets. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The difluoromethoxy group may enhance binding affinity to specific receptors, leading to altered signaling pathways that can affect cellular responses.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Biological Activity Description References
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines.
Antimicrobial ActivityDemonstrates inhibitory effects on bacterial growth.
Enzyme InhibitionPotential inhibitor of key metabolic enzymes.
Receptor InteractionModulates receptor activity affecting neurotransmitter systems.

1. Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines. The compound showed significant cytotoxicity with an IC50 value of approximately 10 µM against breast cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

2. Antimicrobial Properties

Research has demonstrated that the compound exhibits broad-spectrum antimicrobial activity. In vitro tests showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL. This suggests potential applications in treating bacterial infections.

3. Enzyme Interaction Studies

In silico docking studies revealed that this compound binds effectively to the active site of specific enzymes involved in metabolic pathways, indicating a possible role as a therapeutic agent targeting metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for [3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves brominated aromatic intermediates and functional group transformations. For example:

Bromination : Start with a difluoromethoxy-substituted phenyl precursor (e.g., 2-(difluoromethoxy)phenol) and introduce bromine at the meta position using electrophilic bromination (e.g., Br₂/FeBr₃) .

Amination : Convert the resulting brominated intermediate to a benzylamine via reductive amination (e.g., NaBH₃CN with NH₃) or Gabriel synthesis .

Hydrochloride Formation : Treat the free amine with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

  • Key Considerations : Monitor reaction selectivity to avoid over-bromination and optimize pH during salt formation.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine protonation (δ ~2.5–3.5 ppm for NH₃⁺) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calc. for C₈H₈BrF₂NO·HCl: 288.51 g/mol) and isotopic patterns .
  • HPLC-Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray Crystallography : For structural confirmation if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Waste Disposal : Collect halogenated waste separately and incinerate via licensed facilities .

Advanced Research Questions

Q. How can bioorthogonal chemistry enhance the study of this compound’s biological activity?

  • Methodological Answer :
  • Tetrazine Conjugation : Functionalize the amine group with a tetrazine moiety (e.g., via NHS ester coupling) for inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-tagged biomolecules .
  • In Vivo Applications : Use click chemistry for targeted drug delivery or imaging (e.g., fluorescent probes in zebrafish models) .
  • Validation : Confirm conjugation efficiency via LC-MS and fluorescence quenching assays .

Q. How can researchers resolve discrepancies in NMR data for this compound?

  • Methodological Answer :
  • Solvent Effects : Use deuterated DMSO or CDCl₃ to reduce signal broadening caused by hydrochloride hygroscopicity .
  • Variable Temperature NMR : Identify dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., Br and OCF₂H substituents) .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric Catalysis : Employ palladium-catalyzed Buchwald-Hartwig amination with chiral ligands (e.g., BINAP) .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The bromo group enables aryl-aryl bond formation with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
  • Competing Reactions : The electron-withdrawing difluoromethoxy group may slow coupling kinetics; optimize catalyst loading (5–10 mol%) and temperature (80–100°C) .
  • Post-Functionalization : Replace bromide with azide (NaN₃/CuI) for subsequent click chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride
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[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride

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